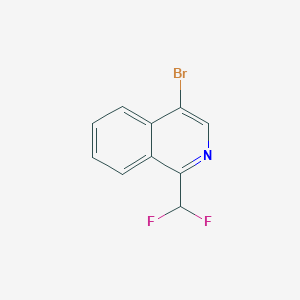

4-Bromo-1-(difluoromethyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrF2N |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

4-bromo-1-(difluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H6BrF2N/c11-8-5-14-9(10(12)13)7-4-2-1-3-6(7)8/h1-5,10H |

InChI Key |

JMOVKCQOJPZZIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(F)F)Br |

Origin of Product |

United States |

Iii. Reactivity and Transformations of 4 Bromo 1 Difluoromethyl Isoquinoline

Reactivity of the C4 Bromine Substituent

The bromine atom at the C4 position of 4-Bromo-1-(difluoromethyl)isoquinoline is a versatile handle for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to functionalize halo-substituted heterocycles. For this compound, these reactions provide a means to introduce aryl, alkynyl, and alkenyl substituents at the C4 position.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl compounds. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of this reaction to 4-bromoisoquinolines suggests its feasibility. The reaction of this compound with various arylboronic acids or their esters would be expected to yield the corresponding 4-aryl-1-(difluoromethyl)isoquinolines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as dehalogenation.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is based on general knowledge of Suzuki-Miyaura reactions on related substrates, as specific data for the title compound is not available in the searched sources.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 4-Phenyl-1-(difluoromethyl)isoquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 4-(4-Methoxyphenyl)-1-(difluoromethyl)isoquinoline |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/Water | 4-(3-Pyridinyl)-1-(difluoromethyl)isoquinoline |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction would be instrumental in synthesizing 4-alkynyl-1-(difluoromethyl)isoquinolines from this compound. These alkynylated products can serve as versatile intermediates for further transformations. As with the Suzuki-Miyaura coupling, specific literature examples for the title compound are scarce.

Table 2: Hypothetical Sonogashira Coupling of this compound This table is based on general knowledge of Sonogashira reactions on related substrates, as specific data for the title compound is not available in the searched sources.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-1-(difluoromethyl)isoquinoline |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 4-((Trimethylsilyl)ethynyl)-1-(difluoromethyl)isoquinoline |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 4-(Hex-1-yn-1-yl)-1-(difluoromethyl)isoquinoline |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be employed to introduce alkenyl substituents at the C4 position of this compound. The stereoselectivity of the Heck reaction is a key aspect, often favoring the formation of the trans isomer.

Table 3: Hypothetical Heck Reaction of this compound This table is based on general knowledge of Heck reactions on related substrates, as specific data for the title compound is not available in the searched sources.

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 4-(E)-(2-Phenylethenyl)-1-(difluoromethyl)isoquinoline |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | - | NaOAc | Acetonitrile | Ethyl (E)-3-(1-(difluoromethyl)isoquinolin-4-yl)acrylate |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 4-(Cyclohex-1-en-1-yl)-1-(difluoromethyl)isoquinoline |

Beyond the Suzuki-Miyaura, Sonogashira, and Heck reactions, other cross-coupling methodologies could potentially be applied to this compound. These include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination for the formation of C-N bonds. The choice of a specific methodology would depend on the desired substituent and the functional group tolerance of the reaction conditions. The development of new catalysts and ligands continues to expand the scope of these powerful transformations.

Nucleophilic aromatic substitution (SNA) offers a direct route to replace the bromine atom at the C4 position with a variety of nucleophiles. The isoquinoline (B145761) ring is an electron-deficient aromatic system, which generally facilitates SNA reactions. The presence of the electron-withdrawing difluoromethyl group at the C1 position would be expected to further activate the C4 position towards nucleophilic attack. However, SNA reactions on 4-haloisoquinolines can sometimes be challenging and may require harsh reaction conditions or the use of a strong base. Common nucleophiles that could potentially be employed include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively. The regioselectivity of such reactions on substituted isoquinolines is an important consideration.

Cross-Coupling Reactions for C-C Bond Formation

Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Studies on analogous systems provide significant insight into the likely pathways, which include radical processes, the formation of organometallic intermediates in catalytic cycles, and theoretical computational models.

The introduction and transformation of the difluoromethyl group on heterocyclic scaffolds frequently proceed through radical intermediates. researchgate.net The generation of the difluoromethyl radical (•CF2H) is a key step, often achieved through methods like photoredox catalysis or the use of specific radical precursors. researchgate.net For instance, reagents such as [bis(difluoroacetoxy)iodo]benzene can serve as a source for the •CF2H radical under visible light induction. researchgate.net

Mechanistic studies on similar systems, such as the difluoromethylation/cyclization of N-allylbenzamides to form difluoromethylated dihydroisoquinolones, provide a template for understanding potential radical pathways involving the isoquinoline core. researchgate.net Such investigations often employ specific experiments to confirm the presence of radical species.

Key Evidence for Radical Intermediates:

Radical Trapping Experiments: The use of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), can inhibit the reaction, which strongly suggests the involvement of radical intermediates.

Light On/Off Experiments: In photocatalyzed reactions, intermittently stopping and starting the light source can cause the reaction to cease and resume accordingly, indicating a photo-dependent radical generation process. researchgate.net

A plausible radical cascade for a reaction involving a molecule like this compound could be initiated by the formation of a difluoromethyl radical. This radical could then engage in subsequent bond-forming events. The Minisci reaction, a classic method for the functionalization of electron-deficient heteroarenes, operates through the addition of an alkyl radical to the heterocyclic ring, a pathway that could be applicable to derivatives of this compound. nih.gov The nucleophilic character of the difluoromethyl radical allows it to add to electron-deficient positions on azaheterocyclic systems. nih.gov

Table 1: Experimental Probes for Radical Pathway Elucidation

| Experimental Technique | Purpose | Expected Outcome if Radical Pathway is Operative |

|---|---|---|

| Radical Trapping | To intercept and detect radical intermediates. | Reaction is significantly inhibited or stopped in the presence of a radical scavenger (e.g., TEMPO). |

| Light On/Off Studies | To confirm the necessity of light in photo-induced reactions. | Reaction proceeds only when irradiated and halts in the dark. researchgate.net |

| Quantum Yield Measurement | To determine the efficiency of a photochemical process. | A quantum yield greater than 1 suggests a chain reaction mechanism involving radicals. |

| Cyclic Voltammetry | To study the redox properties of reactants and catalysts. | Can provide evidence for single-electron transfer (SET) steps that generate radical ions. |

Palladium-catalyzed cross-coupling reactions are fundamental to modifying the 4-bromo position of the isoquinoline ring. These reactions proceed through a well-established catalytic cycle involving various organometallic palladium intermediates. acs.org The general cycle for a cross-coupling reaction, such as a Suzuki or Heck reaction, at the C4 position would involve the following key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the C-Br bond of this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming an organopalladium(II) intermediate. This species is a σ-arylpalladium(II) halide complex.

Transmetalation (for coupling with organometallic reagents) or Migratory Insertion (for Heck-type reactions):

In a Suzuki-type coupling, an organoboron reagent would transfer its organic group to the palladium center in a step called transmetalation, creating a diorganopalladium(II) complex.

In a Heck-type reaction, an alkene would coordinate to the palladium center and then insert into the palladium-carbon bond (migratory insertion). rsc.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.

A study on the palladium-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones suggests a pathway that combines organometallic catalysis with radical chemistry. researchgate.net Similarly, the synthesis of 4-bromoisoquinolines has been achieved using a PdBr2/CuBr2/LiBr catalytic system, indicating the involvement of palladium and copper organometallic species. researchgate.net

Furthermore, transformations involving the difluoromethyl group itself can proceed via organometallic intermediates. For example, the palladium-catalyzed C-F bond activation of gem-difluoroalkenes has been shown to form a vinylpalladium(II) intermediate, which can then undergo further reactions like migratory insertion. nih.gov

Table 2: Proposed Organometallic Intermediates in Palladium-Catalyzed Reactions

| Catalytic Cycle Step | Proposed Intermediate Structure | Description |

|---|---|---|

| Oxidative Addition | [4-(1-difluoromethyl)isoquinolyl]-Pd(II)-Br(L)n | A σ-arylpalladium(II) complex formed by the insertion of Pd(0) into the C4-Br bond. 'L' represents ancillary ligands. |

| Transmetalation | [4-(1-difluoromethyl)isoquinolyl]-Pd(II)-R(L)n | Formed after transfer of an organic group 'R' from an organometallic reagent (e.g., boronic acid) to the palladium center. |

| Migratory Insertion | Alkyl-Pd(II)-4-(1-difluoromethyl)isoquinolyln | Resulting from the insertion of an alkene into the Pd-C bond of the initial oxidative addition product. rsc.org |

| Reductive Elimination | Pd(0)L_n | The regenerated active catalyst, released after the formation of the C-C coupled product. |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. beilstein-journals.org While specific computational studies on this compound are not widely reported, research on analogous systems demonstrates the power of this approach.

Computational studies can provide detailed energetic profiles of entire reaction pathways, including the structures and relative energies of reactants, transition states, and intermediates. rsc.org For example, in copper-catalyzed radical-relay C-H functionalization reactions, DFT calculations have been used to distinguish between different possible pathways for the functionalization of a carbon-centered radical. nih.govrsc.org These pathways include:

Radical-Polar Crossover (RPC): The radical is oxidized by a metal complex (e.g., Cu(II)) to a carbocation, which is then trapped by a nucleophile.

Reductive Elimination: The radical adds to the metal center (e.g., forming a Cu(III) complex), followed by reductive elimination with a ligand to form the product.

In the context of palladium-catalyzed reactions, computational studies can model each step of the catalytic cycle. rsc.org This allows for the investigation of ligand effects, the feasibility of proposed intermediates, and the origins of selectivity. For a reaction involving this compound, DFT could be used to:

Calculate the activation barrier for the oxidative addition of the C-Br bond to a Pd(0) catalyst.

Compare the energetics of different coupling partners in the transmetalation step.

Model the transition state for reductive elimination to understand steric and electronic influences on this final bond-forming step.

Table 3: Application of Computational Methods to Mechanistic Elucidation

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometries and energies of stationary points (reactants, intermediates, products, transition states). rsc.org | Predicts the most likely reaction pathway by comparing activation barriers of competing mechanisms. |

| Transition State Search Algorithms | Location and characterization of transition state structures. | Identifies the key energetic hurdles in a reaction, such as the oxidative addition or reductive elimination steps. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Provides insight into the electronic nature of intermediates, such as the polarity of the Pd-C bond in an organometallic complex. |

| Reaction Path Following (IRC) | Confirmation that a found transition state connects the correct reactant and product. | Validates the calculated reaction mechanism. |

Iv. Computational Chemistry and Theoretical Studies of 4 Bromo 1 Difluoromethyl Isoquinoline

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 4-Bromo-1-(difluoromethyl)isoquinoline, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the standard approach to obtain a detailed understanding of its behavior at the molecular level. nih.govsci-hub.boxresearchgate.net

Electronic Structure Analysis

The electronic structure dictates the chemical behavior of a molecule. Key aspects of this, such as the distribution of electrons and the energies of molecular orbitals, can be thoroughly investigated using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netaimspress.com A smaller gap suggests that the molecule is more reactive. researchgate.net

For the related compound, 4-bromoisoquinoline (B23445), DFT calculations have determined the HOMO-LUMO energy gap to be approximately -0.1682 atomic units (a.u.). sci-hub.box It is expected that the introduction of a difluoromethyl group at the 1-position would influence these energy levels due to its electron-withdrawing nature.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and based on general principles, as specific data for this compound is not available.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In this compound, the nitrogen atom of the isoquinoline (B145761) ring and the bromine atom would be expected to be regions of negative electrostatic potential. The hydrogen atoms and the difluoromethyl group would likely exhibit positive potential.

Spectroscopic Property Predictions

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov For instance, theoretical calculations of vibrational frequencies can help in assigning the bands observed in infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the structural elucidation of the molecule. nih.govnih.gov For the parent 4-bromoisoquinoline, DFT calculations have been successfully used to assign its vibrational and NMR spectra. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be employed to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transition states. acs.org For a molecule like this compound, DFT could be used to explore its reactivity in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions. By calculating the energy profile of a proposed reaction pathway, chemists can identify the rate-determining step and optimize reaction conditions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. soton.ac.uk For this compound, the rotation around the C-C bond connecting the difluoromethyl group to the isoquinoline ring would be of interest. DFT calculations can determine the relative energies of different conformers and the energy barriers between them. nih.gov This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules. The presence of the bulky bromine atom and the difluoromethyl group can introduce steric hindrance that favors certain conformations.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromoisoquinoline |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods allow for the computation of various molecular descriptors that provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

Key quantum chemical descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher reactivity. For isoquinoline derivatives, the introduction of electron-withdrawing groups can influence these frontier orbitals. researchgate.net In the case of this compound, both the bromo and difluoromethyl groups are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO compared to the parent isoquinoline.

The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the isoquinoline ring is expected to be a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the areas around the hydrogen atoms and the electron-deficient difluoromethyl group would exhibit positive potential.

Structure-reactivity relationships can be established by analyzing how these descriptors change with modifications to the molecular structure. For instance, replacing the bromo group with other halogens or with electron-donating groups would systematically alter the HOMO-LUMO gap and the MEP, thereby tuning the molecule's reactivity. DFT studies on other heterocyclic systems have demonstrated that such computational analyses can effectively predict the outcomes of chemical reactions and guide the synthesis of new functionalized molecules. acs.orgchemrxiv.org

Below is an illustrative table of calculated quantum chemical descriptors for a model isoquinoline system, demonstrating the type of data generated in such studies.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. halo.science These techniques simulate the movement of atoms and molecules over time, providing insights into conformational flexibility, interactions with other molecules, and behavior in different environments. youtube.com

MD simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. researchgate.net For example, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could predict its binding mode and affinity within the enzyme's active site. nih.gov The stability of the resulting complex, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding can be analyzed in detail. researchgate.net The choice of solvent box size in such simulations is a critical parameter that can significantly impact the results, particularly for systems where hydrophobic effects play a major role. nih.gov

Simulations can also be used to predict the bulk properties of this compound, such as its behavior in different solvents or its potential to permeate biological membranes. By simulating the molecule in an aqueous environment, for instance, one can study its solvation and the structure of the surrounding water molecules.

The following table outlines the key components and outputs of a typical MD simulation study for a small molecule like this compound interacting with a protein.

| Simulation Parameter/Output | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | The representation of the solvent, typically water (e.g., TIP3P, SPC/E). |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule or protein. |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein, indicating binding strength. |

This table describes the general setup and analysis of MD simulations and is not specific to a published study on this compound.

Computational Design of Novel Derivatives and Synthetic Routes

Computational methods are invaluable for the rational design of novel derivatives of this compound with enhanced properties, as well as for planning efficient synthetic strategies.

The design of new derivatives often begins with the identification of a target property to be optimized, such as inhibitory activity against a specific enzyme or improved photophysical characteristics. Techniques like fragment-based drug discovery (FBDD) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be employed. researchoutreach.orgmdpi.com In an FBDD approach, for example, different chemical fragments could be computationally attached to the isoquinoline core of this compound, and their binding to a target protein can be evaluated through docking simulations. researchoutreach.org Promising fragments can then be combined to create novel derivatives with potentially high affinity and selectivity. researchgate.netnih.gov

Computational tools can also aid in the design of synthetic routes. Retrosynthetic analysis software can suggest potential disconnections in the target molecule to identify simpler starting materials. Furthermore, quantum chemical calculations can be used to model reaction mechanisms, predict transition states, and estimate reaction barriers, thereby helping to identify the most feasible synthetic pathways. For a molecule like this compound, computational studies could explore different strategies for the introduction of the difluoromethyl group onto the isoquinoline scaffold, a process that can be challenging synthetically. nih.govrsc.org For instance, the feasibility of various direct C-H difluoromethylation reactions could be assessed computationally before being attempted in the lab. acs.orgresearchgate.net Similarly, modular synthetic approaches, such as those involving palladium-catalyzed cross-coupling reactions, can be modeled to predict their efficiency and potential side products. nih.gov

The table below illustrates a hypothetical workflow for the computational design of a new derivative.

| Design Step | Computational Method | Objective |

| 1. Target Identification | Literature review, bioinformatics | Identify a biological target for which an isoquinoline-based inhibitor is desired. |

| 2. Lead Compound Analysis | Molecular Docking, MD Simulations | Analyze the binding of this compound to the target. |

| 3. In Silico Derivatization | Combinatorial library generation | Create a virtual library of derivatives with modifications at various positions. |

| 4. Virtual Screening | High-throughput virtual screening (HTVS) | Dock the virtual library against the target to identify high-affinity binders. |

| 5. ADMET Prediction | QSAR, specialized software | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the most promising derivatives. |

| 6. Synthetic Feasibility | Retrosynthesis software, DFT calculations | Assess the ease of synthesis for the top-ranked virtual hits. |

This table provides a general framework for computational drug design and is not based on a specific study of this compound.

V. Applications of 4 Bromo 1 Difluoromethyl Isoquinoline in Advanced Materials and Chemical Synthesis

4-Bromo-1-(difluoromethyl)isoquinoline as a Versatile Synthetic Building Block

The dual functionality of this compound, characterized by the reactive bromo substituent and the modulating difluoromethyl group, makes it a highly adaptable building block for organic synthesis. This versatility allows for its incorporation into a wide array of complex structures through well-established synthetic transformations.

The isoquinoline (B145761) nucleus is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.netnih.gov The presence of a bromine atom at the 4-position of the isoquinoline ring system serves as a crucial handle for introducing molecular complexity. This position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds at this position.

The synthesis of 4-bromoisoquinoline (B23445) itself can be achieved through methods like the electrophilic bromination of isoquinoline or through palladium-catalyzed cyclizations of precursors like 2-alkynyl benzyl (B1604629) azides. prepchem.comresearchgate.net The introduction of a bromine atom into the product makes the resulting molecule highly attractive for subsequent functionalization. researchgate.net This allows for the attachment of various aryl, alkyl, alkynyl, or amino groups, paving the way for the creation of diverse and intricate molecular frameworks. The 1-difluoromethyl group, while less reactive, influences the electronic nature of the heterocyclic ring, which can in turn affect the reactivity and properties of the final molecule.

Modular synthesis, which involves the stepwise and controlled assembly of molecular components, is greatly facilitated by building blocks like this compound. The defined reactivity of the C-Br bond allows for its selective transformation in the presence of other functional groups. This enables a convergent approach to synthesis, where different molecular fragments can be prepared separately and then joined together.

For example, a modular approach could involve the initial synthesis of the this compound core. Subsequently, this core can be coupled with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other organometallic reagents to install a wide range of substituents at the 4-position. amazonaws.com This strategy offers significant flexibility, allowing for the rapid generation of a library of analogs with diverse functionalities, which is particularly valuable in the discovery of new materials or therapeutic agents. The ability to systematically vary the substituent at the 4-position while retaining the 1-difluoromethylisoquinoline core is a powerful tool for structure-activity relationship (SAR) studies.

Design of Ligands and Catalysts Incorporating the Isoquinoline Core

The rigid and planar structure of the isoquinoline core makes it an excellent scaffold for the design of ligands used in transition metal catalysis. The nitrogen atom provides a coordination site, and substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.

A significant application of isoquinoline derivatives in catalysis is in the construction of axially chiral ligands. acs.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the context of isoquinolines, axial chirality can be established in 1-arylisoquinoline systems. When bulky groups are present on the isoquinoline ring and the appended aryl group, rotation around the C-C single bond connecting them becomes restricted, leading to stable, separable enantiomers.

These axially chiral isoquinolines have been successfully employed as ligands in a variety of asymmetric transformations. acs.orgresearchgate.net A prominent example is QUINAP, an axially chiral P,N-ligand that has proven effective in numerous metal-catalyzed enantioselective reactions. acs.org The synthesis of such ligands often relies on the strategic functionalization of the isoquinoline core. nih.gov this compound represents a key precursor for this class of ligands. The bromine atom at the 4-position can be used to introduce an aryl or phosphine-containing group via cross-coupling, while the 1-difluoromethyl group would exert significant steric influence around the C1-C(aryl) bond, thereby helping to create a high barrier to rotation and stabilize the axial chirality. The development of such chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. acs.orgresearchgate.net

Beyond their role in chiral ligands, isoquinoline derivatives are integral to the development of various catalytic systems. The isoquinoline motif can be part of the catalyst itself or act as a ligand that modulates the activity of a metallic center. bohrium.com Transition-metal-catalyzed reactions are frequently used to synthesize a wide range of isoquinoline derivatives, which can then be screened for catalytic activity in other transformations. researchgate.net

For example, isoquinoline N-oxides, which can be derived from the parent isoquinoline, have been used as catalysts. acs.org The functionalization of the isoquinoline ring allows for the creation of catalysts with tailored properties for specific applications, including C-H activation and annulation reactions. mdpi.com Isoquinoline-based structures have also been incorporated into metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage. amerigoscientific.com The adaptability of the this compound scaffold allows for its potential integration into these advanced catalytic systems, where the bromine can serve as an anchor point for polymerization or immobilization, and the difluoromethyl group can modify the catalytic environment.

Role of the Difluoromethyl Group in Molecular Design

The incorporation of fluorinated groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance a compound's properties. nih.gov The difluoromethyl (CF₂H) group, in particular, possesses a unique combination of properties that makes it a valuable substituent in molecular design. researchgate.netacs.org

The CF₂H group is often considered a bioisostere of a hydroxyl (-OH), thiol (-SH), or even a methyl (-CH₃) group. nih.govresearchgate.net This means it can mimic the size and shape of these common functional groups while introducing distinct electronic properties. Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the difluoromethyl group is less lipophilic and has the notable ability to act as a hydrogen bond donor, which can lead to enhanced binding affinity with biological targets. nih.govresearchgate.net

Furthermore, the C-F bond is significantly stronger than a C-H bond, which means that the CF₂H group can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability, combined with its ability to modulate lipophilicity and permeability, makes the difluoromethyl group a powerful tool for optimizing the pharmacokinetic profile of drug candidates. nih.govmdpi.com In the context of this compound, the CF₂H group imparts these favorable properties to the isoquinoline scaffold, making its derivatives promising candidates for further investigation in materials and medicinal applications.

Interactive Data Table: Properties of the Difluoromethyl Group in Molecular Design

| Property | Description | Impact on Molecular Design |

| Bioisosterism | Can act as a structural mimic for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. nih.govresearchgate.net | Allows for the replacement of metabolically labile groups to improve stability while maintaining biological activity. |

| Hydrogen Bonding | The C-F bonds polarize the C-H bond, allowing the CF₂H group to act as a hydrogen bond donor. nih.gov | Can introduce new or stronger interactions with biological targets (e.g., proteins, enzymes), potentially increasing potency and selectivity. |

| Lipophilicity | Moderately increases lipophilicity, less so than a -CF₃ group. acs.org | Helps to fine-tune the balance between aqueous solubility and membrane permeability, which is crucial for bioavailability. mdpi.com |

| Metabolic Stability | The high strength of the C-F bond makes the group resistant to oxidative metabolism. mdpi.com | Increases the half-life of a compound in vivo by preventing metabolic breakdown at that position. |

| Conformational Effects | The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule. | Can lock the molecule into a bioactive conformation, improving its affinity for a target. researchgate.net |

Bioisosteric Replacement Strategies (e.g., for hydroxyl, thiol groups)

The difluoromethyl (CF2H) group is increasingly recognized in medicinal chemistry and materials science as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities. bohrium.comh1.coresearchgate.net Bioisosteric replacement is a strategy used to modify a molecule's physicochemical properties while retaining or enhancing its desired interactions. h1.co The CF2H group, present in this compound, serves as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen bonding capabilities of hydroxyl and thiol groups. bohrium.comresearchgate.net

Table 1: Comparison of Hydrogen Bond Donor Properties

| Functional Group | Hydrogen Bond Acidity (A) | Lipophilicity (ΔlogP) | Reference |

| Hydroxyl (-OH) | High | Low | bohrium.com |

| Thiol (-SH) | Moderate | Moderate | bohrium.com |

| Difluoromethyl (-CF2H) | 0.085-0.126 | -0.1 to +0.4 | bohrium.comh1.co |

Data for the difluoromethyl group was determined for a series of difluoromethyl anisoles and thioanisoles.

Influence on Molecular Recognition (excluding biological activity)

The presence of both a bromine atom and a difluoromethyl group on the isoquinoline scaffold of this compound suggests a significant potential for influencing molecular recognition events in a non-biological context. Molecular recognition is driven by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govresearchgate.net

The bromine atom at the 4-position can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. This has been utilized in supramolecular chemistry to assemble nanoparticles and create ordered crystal structures. The difluoromethyl group, as a hydrogen bond donor, can engage in specific interactions with hydrogen bond acceptors. Furthermore, the aromatic isoquinoline core can participate in π-π stacking interactions with other aromatic systems. researchgate.net

While specific studies on the molecular recognition properties of this compound are not extensively documented, computational studies on related naphthylisoquinoline alkaloids highlight the importance of the mutual orientation of aromatic moieties and intramolecular hydrogen bonding in determining molecular conformation and stability. nih.gov The interplay of these different non-covalent interactions in this compound could be harnessed in the design of host-guest systems, molecular sensors, and for controlling the self-assembly of molecules in crystal engineering.

Integration into Functional Materials (e.g., dyes, organic electronics, sensors)

The unique electronic and photophysical properties of the isoquinoline core, modulated by the bromo and difluoromethyl substituents, make this compound a promising building block for a variety of functional materials. amerigoscientific.com

Table 2: Photophysical Properties of Selected Isoquinoline Derivatives

| Compound | λmax abs (nm) | λmax em (nm) | Quantum Yield (Φfl) | Reference |

| 1-(Isoquinolin-3-yl)azetidin-2-one | Not specified | 328 | 0.389 | acs.org |

| 1-(Isoquinolin-3-yl)piperidin-2-one | Not specified | 391 | Not specified | acs.org |

| 6-Amino-4-(trifluoromethyl)quinoline derivative | Not specified | Not specified | High | acs.org |

This table presents data for related isoquinoline and quinoline (B57606) derivatives to illustrate the potential for fluorescence in this class of compounds.

Organic Electronics: The field of organic electronics utilizes organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Isoquinoline and quinoline derivatives have been explored for these applications. researchgate.netmdpi.com The introduction of fluorine-containing groups, such as the difluoromethyl group, is a known strategy to modulate the electronic properties of organic materials, including their HOMO and LUMO energy levels, which is crucial for their performance in electronic devices. rsc.orgnih.gov The bromine atom in this compound provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems suitable for organic electronic applications.

Sensors: The fluorescence properties of isoquinoline derivatives also make them attractive candidates for the development of fluorescent sensors. acs.orguj.edu.plrsc.org These sensors can be designed to detect a variety of analytes, including metal ions, through mechanisms such as chelation-enhanced fluorescence. The specific substitution pattern of this compound could be exploited to create sensors with high selectivity and sensitivity. The difluoromethyl group could participate in specific binding interactions, while the bromo-isoquinoline core acts as the signaling fluorophore.

Vi. Future Directions and Research Perspectives

Development of More Sustainable Synthetic Methods

The traditional syntheses of complex heterocyclic compounds like isoquinolines often rely on methods that are resource-intensive and generate significant waste. nih.gov While effective, classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions can involve harsh conditions and limited substrate scope. niscpr.res.in The future synthesis of 4-bromo-1-(difluoromethyl)isoquinoline and its analogs will increasingly prioritize green chemistry principles. nih.gov

Key areas of development include:

Catalyst Innovation: The exploration of catalysts based on earth-abundant metals as alternatives to precious metals like palladium and rhodium is a significant trend. niscpr.res.in Furthermore, the development of recyclable catalytic systems, such as those immobilized on supports or used in biphasic systems (e.g., Ru(II)/PEG-400), can drastically reduce costs and environmental impact. niscpr.res.in

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted organic synthesis can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. nih.gov

One-Pot Reactions: Designing multi-component, one-pot syntheses that combine several reaction steps without isolating intermediates streamlines the synthetic process, saves time and resources, and minimizes waste. organic-chemistry.org

Biodegradable Solvents: Replacing hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water is a cornerstone of sustainable chemistry. niscpr.res.in

A comparative table of potential sustainable strategies is presented below.

| Strategy | Traditional Approach | Sustainable Alternative | Key Advantages |

| Catalysis | Precious metal catalysts (e.g., Pd, Rh) | Earth-abundant metal catalysts; recyclable catalysts | Lower cost, reduced toxicity, reusability |

| Solvents | Halogenated organic solvents | Biodegradable solvents (e.g., PEG-400, water) | Reduced environmental impact, improved safety |

| Methodology | Multi-step synthesis with purification of intermediates | One-pot, multi-component reactions | Higher atom economy, reduced waste, time efficiency |

| Energy | Conventional heating | Microwave irradiation, sonication | Faster reaction rates, lower energy consumption |

Exploration of Novel Reactivity Patterns for Multi-functionalization

The this compound molecule possesses distinct electronic features that suggest untapped potential for novel chemical transformations. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group significantly influences the reactivity of the isoquinoline (B145761) core, paving the way for selective multi-functionalization.

Future research will likely explore:

C-H Bond Functionalization: Direct C-H functionalization offers a powerful, atom-economical way to introduce new substituents without pre-functionalized starting materials. rsc.orgrsc.org Investigating transition-metal-catalyzed or metal-free C-H activation at various positions on the benzene (B151609) ring of the isoquinoline scaffold could yield a library of novel derivatives. Iodine-catalyzed oxidative C-H functionalization, for instance, has been used to synthesize complex isoquinoline-1,3,4-triones and could be adapted for this system. rsc.orgrsc.org

Difluoromethyl Group as a Reactivity Modulator: The -CHF2 group is not merely a passive bioisostere; it can influence the reactivity of adjacent positions. Research into how this group modulates the nucleophilicity and electrophilicity of the heterocyclic ring can lead to the discovery of new reaction pathways.

Sequential Dearomatization/Rearomatization: Strategies involving temporary dearomatization of the isoquinoline ring can enable functionalization at otherwise unreactive positions. acs.org For example, nucleophilic addition at C1 could be followed by an electrophilic quench at C4, a process that could be explored for this specific scaffold. researchgate.net

Advanced Computational Tools for Predictive Chemistry

The integration of computational chemistry is becoming indispensable for modern chemical research. nih.gov In the context of this compound, advanced computational tools can accelerate discovery and rationalize experimental findings.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential. tandfonline.comresearchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. tandfonline.com For instance, DFT analysis can predict the stability and reactivity of intermediates in potential reaction pathways. tandfonline.comfigshare.com

Time-Dependent DFT (TD-DFT): This method can be used to predict the UV-visible absorption spectra and other photophysical properties of new derivatives, which is particularly relevant if they are being considered for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Machine Learning and AI: Emerging machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes, saving significant experimental effort. rsc.org

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, dipole moment, charge distribution | Predicting reactivity, stability, and reaction mechanisms. tandfonline.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excitation energies | Designing molecules for optical and electronic applications. nih.gov |

| Molecular Docking | Binding affinity and mode to biological targets | Virtual screening in drug discovery. figshare.com |

| Machine Learning | Reaction yield, optimal conditions | Accelerating synthesis and discovery of new derivatives. rsc.org |

Expanding the Scope of Functionalization at C1 and C4 Positions

The C1 and C4 positions of the this compound scaffold are primary targets for introducing molecular diversity. The bromine atom at the C4 position is an exceptionally versatile synthetic handle.

C4-Position Cross-Coupling: The C4-bromo substituent is primed for a wide array of palladium-catalyzed cross-coupling reactions. acs.org This allows for the straightforward introduction of various substituents, a critical strategy for structure-activity relationship (SAR) studies in drug discovery. acs.org Future work will focus on expanding the portfolio of coupling partners and employing novel catalyst systems to improve efficiency and functional group tolerance. acs.orgorganic-chemistry.org

Functionalization at the C1-Difluoromethyl Group: While the difluoromethyl group is generally robust, exploring its potential for further transformation is a key research avenue. This could involve developing methods for C-H activation adjacent to the fluorine atoms or exploring reactions that modify the entire group.

One-Pot 1,4-Difunctionalization: Building on methods developed for the parent isoquinoline, one-pot procedures involving nucleophilic addition at C1 followed by electrophilic trapping at C4 could provide rapid access to 1,4-disubstituted derivatives. researchgate.net

| Reaction Type | Coupling Partner | Introduced Moiety | Potential Application |

| Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl, Alkyl | Medicinal chemistry, materials science |

| Sonogashira Coupling | Terminal alkynes | Alkynyl | Synthesis of complex natural products, functional materials |

| Buchwald-Hartwig Amination | Amines, Amides | Amino, Amido | Introduction of key pharmacophores |

| Negishi Coupling | Organozinc reagents | Alkyl, Aryl | C-C bond formation under mild conditions |

| Heck Coupling | Alkenes | Alkenyl | Synthesis of unsaturated derivatives |

Synergistic Approaches for Multidisciplinary Research

The full potential of this compound can only be realized through synergistic collaborations across different scientific disciplines. The isoquinoline scaffold is a "privileged structure" known to interact with a wide range of biological targets, making it a valuable starting point for drug discovery programs. nih.govnih.gov

Medicinal Chemistry and Chemical Biology: By combining advanced synthetic methods with high-throughput biological screening, novel analogs can be rapidly assessed for various therapeutic activities, including as anticancer agents or neuroprotective compounds. nih.govnih.gov The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and cell permeability.

Materials Science and Physical Chemistry: The unique electronic and photophysical properties that can be tuned by functionalizing the isoquinoline core make these compounds interesting candidates for new organic materials. ossila.com Collaboration between synthetic chemists and materials scientists could lead to the development of novel dyes for solar cells or emitters for OLEDs. nih.govossila.com

Computational and Experimental Synergy: A tight feedback loop between computational prediction and experimental validation will be crucial. Predictive models can guide synthetic efforts toward the most promising candidate molecules, while experimental results can be used to refine and improve the accuracy of the computational models. rsc.org This integrated approach maximizes efficiency and increases the likelihood of discovering compounds with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-(difluoromethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodology : Silver-catalyzed cyclization of alkynyl precursors (e.g., 2-alkynylbenzaldoxime) is a key method, with triflate salts enhancing electrophilicity. Substituent effects on the isoquinoline ring (e.g., electron-withdrawing groups like Br) require optimization of reaction temperature and stoichiometry to avoid side reactions like dehalogenation .

- Characterization : Purity (>97%) is typically confirmed via HPLC or GC, with structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : HPLC (C18 columns) with UV detection at 254 nm for halogenated derivatives.

- Spectroscopy : F NMR to confirm difluoromethyl group integrity; X-ray crystallography for solid-state conformation analysis .

- Mass Spectrometry : HRMS to distinguish isotopic patterns (e.g., Br vs. Br) .

Q. What safety precautions are necessary when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. Avoid dust formation due to potential respiratory irritation .

- Waste Management : Halogenated byproducts require neutralization before disposal via certified hazardous waste facilities .

Q. How does the difluoromethyl group influence the compound’s physical properties?

- Polarity : The electronegative CF group increases hydrophobicity (logP ~2.5) compared to non-fluorinated analogs, affecting solubility in polar solvents like DMSO .

- Stability : Fluorine’s inductive effect stabilizes the isoquinoline ring against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How do substituents on the isoquinoline ring (e.g., Br vs. NH) affect cross-coupling reactivity in downstream applications?

- Case Study : In Suzuki-Miyaura borylation, 4-Bromo derivatives show lower yields (32–64%) compared to amino-substituted analogs due to reduced electron density at the reaction site. Substituent effects correlate with calculated reduction potentials (e.g., −3.26 V for 6-NH vs. −2.51 V for 6-CN) .

- Mitigation : Use Pd/XPhos catalysts with microwave-assisted heating (120°C, 1 h) to enhance coupling efficiency for brominated substrates .

Q. What computational methods are used to predict electronic effects of fluorine substituents on reactivity?

- DFT Modeling : Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the CF group lowers LUMO energy by ~1.2 eV, favoring electrophilic aromatic substitution .

- Validation : Experimental reduction potentials (cyclic voltammetry) and Hammett constants align with computational predictions .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization?

- Optimization :

- Catalyst Selection : Use Pd(OAc) with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Solvent Effects : Non-polar solvents (toluene) reduce ionic intermediates that promote debromination .

Q. How does fluorination impact pharmacokinetic properties in drug discovery contexts?

- ADME Profile : The difluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays show a 2.5-fold increase in half-life compared to non-fluorinated analogs .

- Bioavailability : Fluorine’s size and polarity improve membrane permeability, as demonstrated in Caco-2 cell assays (Papp > 1 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.